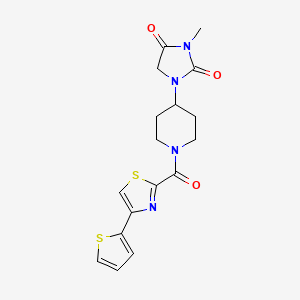
3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings, including thiophene, thiazole, piperidine, and imidazolidinedione . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiazoles, on the other hand, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple heterocyclic rings. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom . The imidazolidinedione group is a type of urea derivative featuring a five-membered ring with two carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups and heterocyclic rings present in its structure. For instance, the thiophene ring can undergo electrophilic substitution at the C-5 position . The thiazole ring can also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases.
Analgesic and Anti-inflammatory Activity
Compounds containing a thiazole ring have been reported to have analgesic and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole and thiophene derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . They could potentially be used in the development of new antiviral drugs.
Diuretic Activity
Some thiazole derivatives have been found to have diuretic properties . They could potentially be used in the treatment of conditions like hypertension and edema.
Neuroprotective Activity
Thiazole derivatives have been reported to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Both thiazole and thiophene derivatives have been found to have antitumor or cytotoxic activities . They could potentially be used in the development of new anticancer drugs.
Kinase Inhibiting Activity
Thiophene derivatives have been found to have kinase inhibiting activities . They could potentially be used in the treatment of diseases like cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. This could include the synthesis and characterization of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
3-methyl-1-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-19-14(22)9-21(17(19)24)11-4-6-20(7-5-11)16(23)15-18-12(10-26-15)13-3-2-8-25-13/h2-3,8,10-11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJBZQBDFZZLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

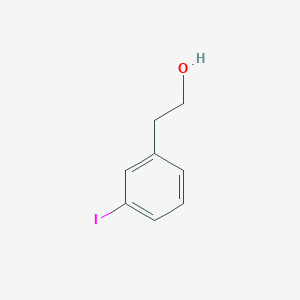
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)
![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)
![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)
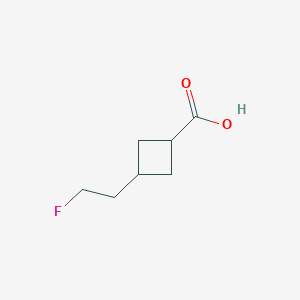

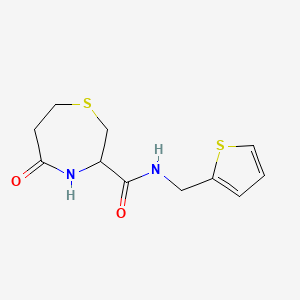
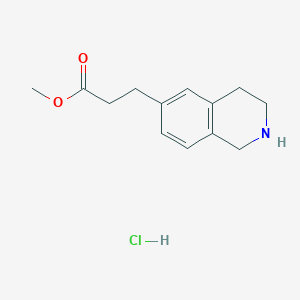
![1-(4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2793605.png)
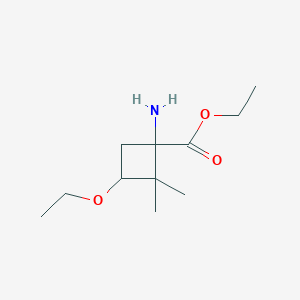
![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)
